molecular formula C16H18N3O11P B12919087 2'-O-[(2-Nitrophenyl)methyl]uridine 5'-(dihydrogen phosphate) CAS No. 61517-74-6

2'-O-[(2-Nitrophenyl)methyl]uridine 5'-(dihydrogen phosphate)

Katalognummer: B12919087
CAS-Nummer: 61517-74-6
Molekulargewicht: 459.30 g/mol
InChI-Schlüssel: VYIKAVJMHPQCQZ-NMFUWQPSSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2’-O-[(2-Nitrophenyl)methyl]uridine 5’-(dihydrogen phosphate) is a modified nucleoside derivative. This compound is of significant interest due to its unique structural properties and potential applications in various scientific fields, including chemistry, biology, and medicine. It is a derivative of uridine, a nucleoside that plays a crucial role in the structure of RNA.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2’-O-[(2-Nitrophenyl)methyl]uridine 5’-(dihydrogen phosphate) typically involves the protection of the hydroxyl groups of uridine, followed by the introduction of the 2-nitrophenylmethyl group. The reaction conditions often require the use of specific reagents and catalysts to ensure the selective protection and deprotection of functional groups.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated synthesizers. These methods ensure high yield and purity of the final product. The process typically includes the use of solid-phase synthesis techniques, which allow for the efficient and scalable production of nucleoside derivatives .

Analyse Chemischer Reaktionen

Types of Reactions

2’-O-[(2-Nitrophenyl)methyl]uridine 5’-(dihydrogen phosphate) can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its properties for specific applications.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The reaction conditions often involve controlled temperatures and pH levels to ensure the desired outcome .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield nitro derivatives, while reduction reactions can produce amino derivatives .

Wissenschaftliche Forschungsanwendungen

2’-O-[(2-Nitrophenyl)methyl]uridine 5’-(dihydrogen phosphate) has a wide range of scientific research applications:

Wirkmechanismus

The mechanism of action of 2’-O-[(2-Nitrophenyl)methyl]uridine 5’-(dihydrogen phosphate) involves its incorporation into RNA molecules, where it can affect the structure and function of the RNA. The molecular targets include various enzymes and proteins involved in RNA synthesis and processing. The pathways involved may include the inhibition of specific enzymes or the modulation of RNA stability .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Uridine monophosphate: A nucleotide used as a monomer in RNA.

    2’-O-methyluridine: A modified nucleoside found in various types of RNA.

Uniqueness

2’-O-[(2-Nitrophenyl)methyl]uridine 5’-(dihydrogen phosphate) is unique due to the presence of the 2-nitrophenylmethyl group, which imparts distinct chemical and biological properties. This modification enhances the compound’s stability and reactivity, making it suitable for various applications in scientific research and industry .

Eigenschaften

CAS-Nummer

61517-74-6

Molekularformel

C16H18N3O11P

Molekulargewicht

459.30 g/mol

IUPAC-Name

[(2R,3R,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3-hydroxy-4-[(2-nitrophenyl)methoxy]oxolan-2-yl]methyl dihydrogen phosphate

InChI

InChI=1S/C16H18N3O11P/c20-12-5-6-18(16(22)17-12)15-14(13(21)11(30-15)8-29-31(25,26)27)28-7-9-3-1-2-4-10(9)19(23)24/h1-6,11,13-15,21H,7-8H2,(H,17,20,22)(H2,25,26,27)/t11-,13-,14-,15-/m1/s1

InChI-Schlüssel

VYIKAVJMHPQCQZ-NMFUWQPSSA-N

Isomerische SMILES

C1=CC=C(C(=C1)CO[C@@H]2[C@@H]([C@H](O[C@H]2N3C=CC(=O)NC3=O)COP(=O)(O)O)O)[N+](=O)[O-]

Kanonische SMILES

C1=CC=C(C(=C1)COC2C(C(OC2N3C=CC(=O)NC3=O)COP(=O)(O)O)O)[N+](=O)[O-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.